molecular formula C23H24N2O2S B2915632 (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1903910-01-9

(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2915632
CAS RN: 1903910-01-9
M. Wt: 392.52
InChI Key: BKDJQEJJFBPADP-UHFFFAOYSA-N
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Description

(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the class of pyrrolidin-1-yl compounds and is known for its unique structural properties that make it a promising candidate for drug development.

Scientific Research Applications

Anticancer Activity

The pyrrolidine ring, a feature of this compound, is widely used in medicinal chemistry to obtain biologically active compounds for treating human diseases . The presence of the quinoline moiety can also contribute to anticancer activity, as quinoline derivatives are known to interact with various biological targets. The compound’s potential to inhibit cancer cell growth could be explored through in vitro and in vivo studies, focusing on its interaction with cancer cell lines and its effect on tumor suppression.

Antiviral Agents

Indole derivatives, which share structural similarities with the quinoline part of the compound, have shown significant antiviral activities . This compound could be investigated for its efficacy against a range of RNA and DNA viruses, with a focus on its mechanism of action and potential as a lead compound for developing new antiviral drugs.

Anti-Tuberculosis Potential

Compounds containing imidazole and thiadiazole structures have been evaluated for their anti-tubercular activity . Given the structural complexity of the compound , it could be synthesized and tested against various strains of Mycobacterium tuberculosis to determine its therapeutic potential in treating tuberculosis.

properties

IUPAC Name

(3-quinolin-8-yloxypyrrolidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-22(23(11-1-2-12-23)20-9-5-15-28-20)25-14-10-18(16-25)27-19-8-3-6-17-7-4-13-24-21(17)19/h3-9,13,15,18H,1-2,10-12,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDJQEJJFBPADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)OC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

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